苄基β-乳糖苷

描述

Synthesis Analysis

The synthesis of benzyl beta-lactoside and its derivatives has been explored through various chemical reactions, including hydrogenolysis of benzylidene acetals and interaction with different chemical agents. For example, Lipták et al. (1976) discussed the synthesis of benzyl beta-lactoside derivatives through the hydrogenolysis of benzylidene acetals, highlighting the influence of the galactose moiety's C-1 substituent on the direction of benzylidene ring-cleavage (Lipták, Jodál, & Nánási, 1976). Additionally, Heda and Deshmukh (2014) presented a synthesis method for thiadiazines derived from benzyl beta-lactoside, showcasing a series of chemical transformations to achieve the desired compounds (Heda & Deshmukh, 2014).

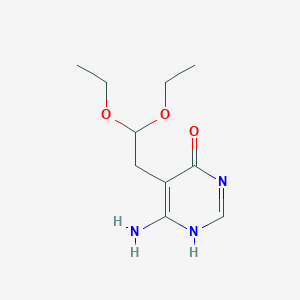

Molecular Structure Analysis

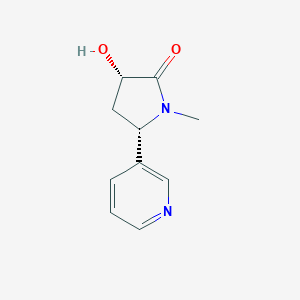

The molecular structure of benzyl beta-lactoside has been studied using techniques such as UV and IR ion-dip spectroscopies. Jockusch et al. (2004) utilized these spectroscopic methods to analyze the glycosidic linkage and molecular conformation of benzyl lactoside, revealing its rigid structure and specific torsion angles which have significant biological implications (Jockusch et al., 2004).

Chemical Reactions and Properties

Various studies have focused on the reactivity of benzyl beta-lactoside with other chemical entities. For instance, Yoshino et al. (1988) explored the regioselective alkylation of benzyl beta-lactoside, demonstrating an effective method to produce key intermediates for the synthesis of oligosaccharide components (Yoshino et al., 1988). The study by Cardillo et al. (2002) on the synthesis and reactivity of beta-O-benzylhydroxylamino imides derived from D-glyceraldehyde further exemplifies the chemical versatility of lactoside derivatives (Cardillo, Gentilucci, & De Matteis, 2002).

Physical Properties Analysis

The physical properties of benzyl beta-lactoside, such as solubility, melting point, and crystalline structure, are crucial for its application in various domains. Although specific studies focusing on these aspects were not highlighted in the initial search, these properties are typically investigated using techniques like differential scanning calorimetry (DSC), X-ray crystallography, and solubility tests in different solvents.

Chemical Properties Analysis

The chemical properties of benzyl beta-lactoside, including its reactivity under various conditions, stability, and interaction with other molecules, have been the subject of scientific inquiry. The studies mentioned provide insights into its reactivity patterns, such as the selective benzoylation of methyl beta-lactoside, which elucidates the order of reactions of hydroxy groups in the lactoside molecule (Bhatt, Hough, & Richardson, 1977).

科学研究应用

肿瘤转移抑制: 包括苄基 β-乳糖苷相关在内的 β-乳糖基簇已显示出作为肿瘤转移抑制剂的潜力。具体而言,具有 C2 和 C4 垫臂的三价和多价 β-乳糖基簇对 B16 小鼠黑色素瘤细胞定植表现出活性 (Dean 等人,1993 年).

糖鞘脂合成: 使用斯坦尼化开发了一种区域选择性烷基化苄基-d-乳糖苷的方法,苄基-d-乳糖苷是糖鞘脂合成中的关键中间体 (Yoshino 等人,1988 年).

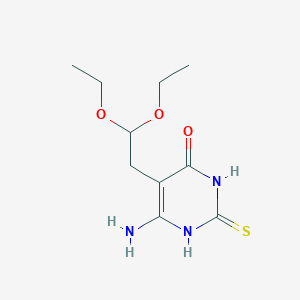

药物衍生物合成: 已探索了苄基 β-乳糖苷的各种衍生物的合成,包括甲基 β-乳糖苷的硫代和双硫代衍生物。这些衍生物在药物和生物技术中具有潜在应用 (Ali 等人,1991 年).

表面活性剂应用: 乳糖衍生物,包括苄基 β-乳糖苷相关衍生物,已被用于制造碳水化合物衍生的表面活性剂。这些表面活性剂已显示出有希望的物理特性,可用于各种应用,如洗涤剂和化妆品 (Langlois & Williams,1994 年).

酶底物研究: 研究还集中于使用甲基 β-乳糖苷衍生物作为大肠杆菌 β-D-半乳糖苷酶等酶的底物和抑制剂,有助于我们理解酶的行为 (Bock & Adelhorst,1990 年).

神经酰胺葡糖苷酶测定: 6'Bn-MU-Lac 等衍生物已用于神经酰胺葡糖苷酶活性的测定,表明它们在生化研究中的用途 (Wang 等人,1996 年).

分子结构研究: 苄基乳糖苷二糖单元的分子结构已经过研究,提供了对其刚性结构和糖苷扭转角的见解,这对于理解其在各种应用中的行为至关重要 (Jockusch 等人,2004 年).

属性

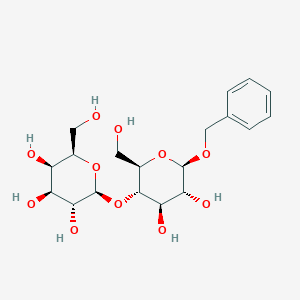

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOKGHPPSFCSDC-BAGUKLQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl beta-lactoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。